3,6-Dichloropyridazine-4-carboxamide
Overview
Description
3,6-Dichloropyridazine-4-carboxamide is a chemical compound . It is a brown crystalline powder and has been used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 3,6-Dichloropyridazine-4-carboxamide, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of 3,6-Dichloropyridazine-4-carboxamide can be represented by the formula C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (5 (8)11)4 (7)10-9-3/h1H, (H2,8,11) .Chemical Reactions Analysis
3,6-Dichloropyridazine-4-carboxamide can participate in various chemical reactions. For instance, it has been used in the synthesis of α- (halohetaroyl)-2-azahetarylacetonitriles .Physical And Chemical Properties Analysis
3,6-Dichloropyridazine-4-carboxamide is a solid at room temperature . It has a molecular weight of 192 . The compound’s exact mass and monoisotopic mass are 147.9595035 g/mol . It has a topological polar surface area of 25.8 Ų .Scientific Research Applications
HIV Reverse Transcriptase Inhibition
3,6-Dichloropyridazine-4-carboxamide derivatives have been evaluated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors. Studies explored the synthesis and biological evaluation of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to nevirapine and congeners, for their inhibitory potency against HIV-1 reverse transcriptase. The influence of substitution patterns on their inhibitory activity was a key focus (Heinisch et al., 1996).
Antimycobacterial Agents
Compounds derived from 3,6-Dichloropyridazine-4-carboxamide were synthesized and screened for antimycobacterial properties. These studies involved creating tri- and tetracyclic compounds with modifications like N-alkylation and reductive dehalogenation, investigating the effects of these structural changes on antimycobacterial activity (Heinisch et al., 2000).
Vibrational Spectral Analysis
The molecular structure and vibrational spectra of 3,6-Dichloropyridazine-4-carboxamide and its derivatives were analyzed using techniques like FT-IR and FT-Raman spectroscopy. These studies provided insights into the molecular behavior and structural characteristics of these compounds, contributing to a deeper understanding of their physical and chemical properties (Prabavathi et al., 2015).
Polyamide Synthesis
Research explored the use of 3,6-Dichloropyridazine-4-carboxamide in the synthesis of polyamides. These studies involved synthesizing monomers containing thioether units and reacting them with various diamines, leading to polyamides with potential applications in areas like optical materials due to their high refractive indices and low birefringences (Zhang et al., 2013).
Molecular Structure Studies
The molecular structures of compounds like 3,6-Dichloropyridazine-4-carboxamide were investigated in both gaseous and crystalline phases. These studies, using methods like electron diffraction and ab initio calculations, shed light on the effects of chlorination on ring geometry and provided valuable data on the molecular structures of these compounds (Morrison et al., 1997).
Safety And Hazards
properties
IUPAC Name |
3,6-dichloropyridazine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVUUPORAZUSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294220 | |
Record name | 3,6-dichloropyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloropyridazine-4-carboxamide | |
CAS RN |
27427-66-3 | |
Record name | 27427-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dichloropyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridazine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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